Cas no 68130-98-3 (Aziridine, homopolymer,ethoxylated, phosphonomethylated)

Aziridine, homopolymer,ethoxylated, phosphonomethylated structure
68130-98-3 structure
Product Name:Aziridine, homopolymer,ethoxylated, phosphonomethylated
CAS No:68130-98-3
MF:C2H5N
MW:43.067800283432
CID:524268
PubChem ID:9033
Update Time:2025-04-19

Aziridine, homopolymer,ethoxylated, phosphonomethylated Chemical and Physical Properties

Names and Identifiers

    • Aziridine, homopolymer,ethoxylated, phosphonomethylated
    • Ethylene imine
    • Everamine 50T
    • NS00007110
    • NSC134422
    • Aethylenimin [German]
    • Etilenimina [Italian]
    • Epomine P 1000
    • Dihydroazirene
    • PEI 600
    • Aziridine;Ethylenimine
    • EINECS 205-793-9
    • NSC124036
    • PEI 100
    • AZIRIDINE [IARC]
    • Dihydroazirine
    • RCRA waste no. P054
    • Q409141
    • PEI 18
    • HSDB 540
    • ethyleneimine;aziridine;ethylenimine
    • Aziridine 100 microg/mL in Methanol
    • PEI 1
    • 151-56-4
    • UN1185
    • Dimethylenimine
    • NSC-124036
    • Aziridin [German]
    • P 1000
    • ETHYLENEIMINE
    • MFCD00039669
    • Ethyleenimine
    • STR07159
    • Dimethyleneimine
    • PEI 1000
    • CS-0058423
    • NSC-124035
    • Azirane
    • Epomine 150T
    • Aziridine
    • ETHYLENEIMINE [HSDB]
    • EC 205-793-9
    • UN 1185 (Salt/Mix)
    • PEI-600
    • Epamine 150T
    • Aethylenimin
    • ENT-50324
    • NSC124035
    • Ethylenimine
    • Tydex 12
    • AZIRIDINE [INCI]
    • WLN: /T3MTJ/
    • NSC-124034
    • InChI=1/C2H5N/c1-2-3-1/h3H,1-2H
    • Etilenimina
    • FT-0688199
    • Ethyleneimine, inhibited
    • AI3-50324
    • Azacyclopropane
    • PEI 6
    • CHEMBL540990
    • 5-20-01-00003 (Beilstein Handbook Reference)
    • Ethyleenimine [Dutch]
    • NSC-196335
    • CCRIS 296
    • UNII-54P5FEX9FH
    • NSC196335
    • TL 337
    • Montrek 6
    • NSC-134422
    • 68130-99-4
    • Everamine
    • Montrek 1000
    • Aziran
    • 54P5FEX9FH
    • PEI
    • BRN 0102380
    • Montrek PEI 18
    • Ethyleneimine, inhibited [UN1185] [Poison]
    • Dow PEI-18
    • PEI 2
    • ETHYLENIMINE [MI]
    • Dihydro-1H-azirine
    • EI
    • PEI 400
    • 1H-Azirine, dihydro-
    • DTXSID8020599
    • Aziridin
    • Ethylenimine resins
    • FT-0699349
    • 9002-98-6
    • AKOS005366671
    • PEI 12
    • 49553-93-7
    • Everamine 210T
    • CHEBI:30969
    • Aziridine (Ethyleneimine), stabilized with 1-2% NaOH
    • Polyethylenimine Linear
    • POLYETHYLENEIMINE, BRANCHED
    • RCRA waste number P054
    • Epomine 1000
    • PEI 1120
    • BCP29842
    • Montrek PEI 6
    • 68130-98-3
    • NSC124034
    • Dow PEI-600e
    • Dow PEI-6
    • Inchi: 1S/C2H5N/c1-2-3-1/h3H,1-2H2
    • InChI Key: NOWKCMXCCJGMRR-UHFFFAOYSA-N
    • SMILES: N1CC1

Computed Properties

  • Exact Mass: 43.042199
  • Monoisotopic Mass: 43.042199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 3
  • Rotatable Bond Count: 0
  • Complexity: 10.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.9
  • XLogP3: -0.4

Experimental Properties

  • Ionization Potential: 9.20 eV
  • Density: 1.48 (EPA, 1998) (Relative to Air)
  • Melting Point: Freezing point: -71.5 deg C
  • Boiling Point: 57°Cat760mmHg
  • Flash Point: °C
  • Refractive Index: Index of refraction = 1.412 at 25 C/D
  • LogP: -0.36

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